8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
Molecular Structure Analysis
The molecular formula of this compound is C₂₅H₂₂F₂N₆O₂ , with an average mass of 476.478 Da . The stereochemistry is specified as (4R) . The presence of the fluorophenyl moiety, pyrrolidine, and the imidazo-triazine scaffold contributes to its overall structure and properties.
Scientific Research Applications
5-HT2 Antagonist Activity
One of the primary scientific research applications of compounds similar to 8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is their potential as 5-HT2 antagonists. Studies have shown that these compounds exhibit significant antagonist activity against 5-HT2 receptors, a type of serotonin receptor. This activity suggests potential applications in treating conditions related to serotonin regulation, such as mood disorders (Watanabe et al., 1992).
Antimicrobial Properties
Another area of interest is the antimicrobial properties of similar compounds. Research indicates that derivatives of this chemical structure have shown efficacy against various microorganisms. This includes potent activity against fungi like Aspergillus fumigates, highlighting the potential for developing new antimicrobial agents (Mabkhot et al., 2016).
Potential Biological Activity
Further investigations have been conducted on the synthesis and potential biological activity of compounds with similar structures. These studies focus on understanding the chemical reactions and properties of these compounds, which could lead to new therapeutic applications. The research explores various synthetic pathways and analyzes the resulting products for biological activity, such as antitumor or antimicrobial properties (Wasilewska et al., 2011).
Fluorinated Heterobicyclic Nitrogen Systems
In the realm of medicinal chemistry, the synthesis and study of fluorinated heterobicyclic nitrogen systems containing 1,2,4-triazine moiety have been of interest. These compounds, which share a similar structural framework, have been evaluated for activities like CDK2 inhibition, a target in cancer therapy. This showcases the compound's relevance in developing new anticancer agents (Makki et al., 2015).
Properties
IUPAC Name |
8-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3/c18-12-3-5-13(6-4-12)21-9-10-22-15(25)16(26)23(19-17(21)22)11-14(24)20-7-1-2-8-20/h3-6H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMGRXFJSMZEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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